
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide is a chemical compound that features a piperidine ring substituted with a bromomethyl group and a trifluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(2,2,2-trifluoroethyl)piperidine.
Bromomethylation: The piperidine derivative is then subjected to bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by treating the bromomethylated product with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoroethyl group or the piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products may include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products can include dehalogenated compounds or reduced piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Material Science: It is employed in the synthesis of fluorinated polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide involves its interaction with biological targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2,2-Trifluoroethyl)piperidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1-(2,2,2-Trifluoroethyl)piperidine: Similar structure but without the bromomethyl substitution, leading to different reactivity and applications.
4-Bromomethylpiperidine:
Uniqueness
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide is unique due to the presence of both the bromomethyl and trifluoroethyl groups. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C8H14Br2F3N |
|---|---|
Peso molecular |
341.01 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine;hydrobromide |
InChI |
InChI=1S/C8H13BrF3N.BrH/c9-5-7-1-3-13(4-2-7)6-8(10,11)12;/h7H,1-6H2;1H |
Clave InChI |
GIUBMISGHZTXSZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CBr)CC(F)(F)F.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


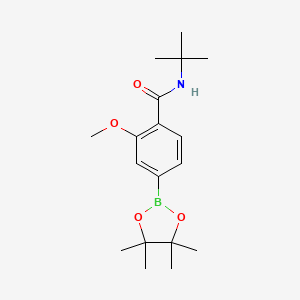
![3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13716935.png)
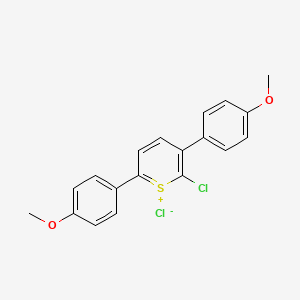
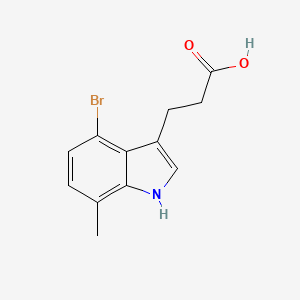
![3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid](/img/structure/B13716967.png)
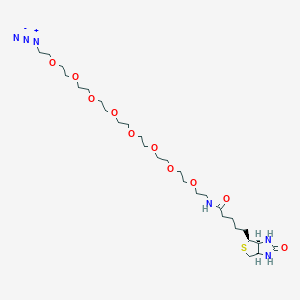
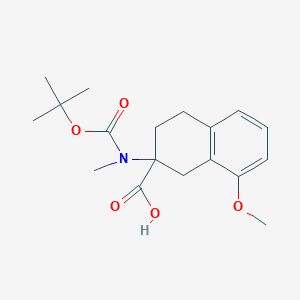
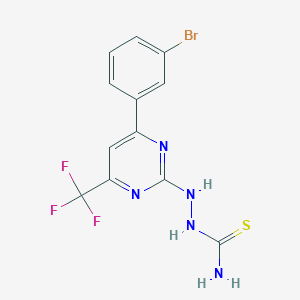
![4-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrido[3,2,1-ij]quinolin-4-ium Hydroxide](/img/structure/B13716989.png)
![2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol](/img/structure/B13716997.png)
![(5S)-5-[(2R)-butan-2-yl]morpholin-3-one](/img/structure/B13717003.png)

![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)
![3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13717020.png)
